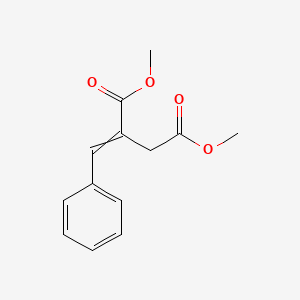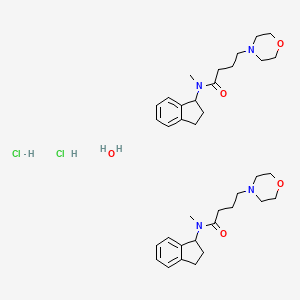
N-(2-Morpholinobutyryl)-N-methyl-1-indanamine hydrochloride hemihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Morpholinobutyryl)-N-methyl-1-indanamine hydrochloride hemihydrate is a complex organic compound with a unique structure that includes a morpholine ring, an indanamine core, and a butyryl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Morpholinobutyryl)-N-methyl-1-indanamine hydrochloride hemihydrate typically involves multiple steps, starting with the preparation of the indanamine core. The process may include:
Formation of Indanamine Core: This step involves the reaction of indanone with methylamine under acidic conditions to form N-methyl-1-indanamine.
Attachment of Butyryl Group: The N-methyl-1-indanamine is then reacted with butyryl chloride in the presence of a base such as triethylamine to form N-(butyryl)-N-methyl-1-indanamine.
Morpholine Addition: The final step involves the reaction of the N-(butyryl)-N-methyl-1-indanamine with morpholine under controlled conditions to yield N-(2-Morpholinobutyryl)-N-methyl-1-indanamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Morpholinobutyryl)-N-methyl-1-indanamine hydrochloride hemihydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-(2-Morpholinobutyryl)-N-methyl-1-indanamine hydrochloride hemihydrate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including its role as a precursor for drug development.
Pharmacology: Research focuses on its interactions with biological targets, such as receptors and enzymes, to understand its pharmacokinetics and pharmacodynamics.
Biochemistry: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as a reagent in chemical processes.
Mecanismo De Acción
The mechanism of action of N-(2-Morpholinobutyryl)-N-methyl-1-indanamine hydrochloride hemihydrate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Morpholinobutyryl)-1-indanamine: Lacks the N-methyl group, which may affect its biological activity and chemical properties.
N-(2-Morpholinobutyryl)-N-methyl-1-indanamine: Similar structure but without the hydrochloride hemihydrate form, which may influence its solubility and stability.
Uniqueness
N-(2-Morpholinobutyryl)-N-methyl-1-indanamine hydrochloride hemihydrate is unique due to its specific combination of functional groups and structural features
Propiedades
Número CAS |
63992-12-1 |
|---|---|
Fórmula molecular |
C36H56Cl2N4O5 |
Peso molecular |
695.8 g/mol |
Nombre IUPAC |
N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-4-morpholin-4-ylbutanamide;hydrate;dihydrochloride |
InChI |
InChI=1S/2C18H26N2O2.2ClH.H2O/c2*1-19(17-9-8-15-5-2-3-6-16(15)17)18(21)7-4-10-20-11-13-22-14-12-20;;;/h2*2-3,5-6,17H,4,7-14H2,1H3;2*1H;1H2 |
Clave InChI |
IIUIWVHEMGQCOU-UHFFFAOYSA-N |
SMILES canónico |
CN(C1CCC2=CC=CC=C12)C(=O)CCCN3CCOCC3.CN(C1CCC2=CC=CC=C12)C(=O)CCCN3CCOCC3.O.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-[5-(Hydroxymethyl)-5-nitrodihydropyrimidine-1,3(2H,4H)-diyl]diacetic acid](/img/structure/B14482416.png)
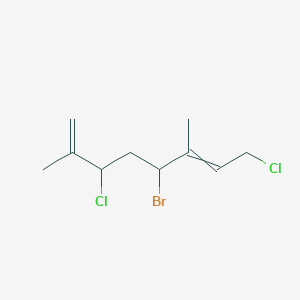
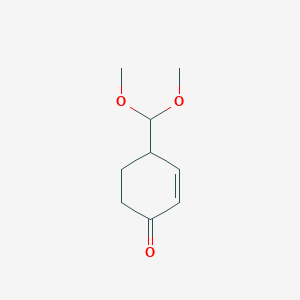

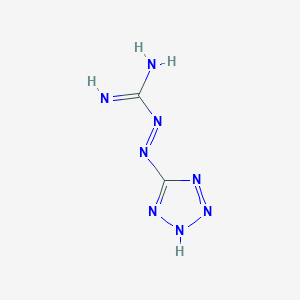
![1-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14482441.png)
![2-{[2-(Diphenylmethoxy)ethyl]amino}ethan-1-ol](/img/structure/B14482444.png)
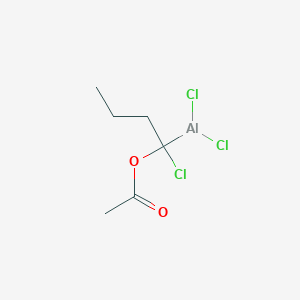

![Trimethyl[(oxolan-2-yl)oxy]silane](/img/structure/B14482459.png)
![N-[(2-Aminophenyl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B14482478.png)
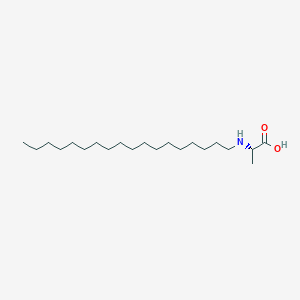
![4,5-Dioxo-3,6-bis[2-(3-phosphonophenyl)hydrazinylidene]-3,4,5,6-tetrahydronaphthalene-2,7-disulfonic acid](/img/structure/B14482503.png)
